4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is an organoboron compound characterized by its unique structure which includes a benzoyl chloride moiety and a dioxaborolane unit. The compound has the molecular formula and a molecular weight of approximately 280.55 g/mol . It is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the reactive benzoyl chloride and the boron-containing dioxaborolane.
These reactions highlight the compound's versatility in synthetic chemistry.
While specific biological activity data for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is limited, organoboron compounds are often investigated for their potential pharmaceutical applications. Boron-containing compounds have been shown to exhibit various biological activities, including:
Further studies are needed to establish the specific biological profiles of this compound.
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves:
This compound has several potential applications:
Interaction studies for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride could involve:
Several compounds share structural similarities with 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | 380499-68-3 | 0.91 | Contains similar dioxaborolane but differs in substitution pattern. |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 882670-69-1 | 0.93 | Aniline derivative with potential amine reactivity. |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline | 590418-05-6 | 0.93 | Variation in substitution position on the aromatic ring. |
These comparisons highlight the uniqueness of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoyl chloride while illustrating its relationship to other compounds within the same class. Each compound's distinct substitution pattern contributes to its reactivity and potential applications.